M410
Description
M410 is a synthetic vascular-disrupting agent (VDA) derived from combretastatin A4 (CA4), a natural microtubule-targeting compound. It functions by inhibiting tubulin polymerization, leading to cytoskeletal collapse in vascular endothelial cells, subsequent occlusion of tumor blood vessels, and ischemic necrosis of tumor tissues . Preclinical studies highlight its potent anti-angiogenic and anti-proliferative effects, with significant tumor growth inhibition observed in rabbit VX2 liver cancer models and human xenografts (e.g., LoVo colon cancer, HepG2 liver cancer) . Magnetic resonance imaging (MRI) biomarkers, such as apparent diffusion coefficient (ADC) and volume transfer constant (K<sup>trans</sup>), have been validated as non-invasive tools to monitor this compound-induced vascular disruption .
Properties
Molecular Formula |
C17H17Na2O7P |
|---|---|
Molecular Weight |
410.27 |
IUPAC Name |
sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
InChI |
InChI=1S/C17H19O7P.2Na/c1-21-14-8-13(9-15(11-14)22-2)5-4-12-6-7-16(23-3)17(10-12)24-25(18,19)20;;/h4-11H,1-3H3,(H2,18,19,20);;/q;2*+1/p-2/b5-4-;; |
InChI Key |
IITOLTJSTUDQOB-WNCVTPEDSA-L |
SMILES |
O=P([O-])([O-])OC1=CC(/C=C\C2=CC(OC)=CC(OC)=C2)=CC=C1OC.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in water, Soluble in DMSO. |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
M410; M-410; M 410. |
Origin of Product |
United States |
Comparison with Similar Compounds
M410 vs. CA4P (Combretastatin A4 Phosphate)
- Structural Modifications : this compound is a (Z)-3,4′,5-trimethyl-isopentene-3′-o-phosphate disodium derivative of CA4, designed to enhance stability and reduce toxicity compared to CA4P .
- Mechanistic Similarities : Both compounds inhibit tubulin polymerization, targeting vascular endothelial cells and inducing tumor necrosis .
This compound vs. M286 (Parent Compound)
- Prodrug Activation : this compound acts as a prodrug for M286, its active metabolite. While M286 exhibits higher in vitro potency (e.g., IC50 of 11.6 nM vs. 39.0 nM in LoVo colon cancer cells), this compound demonstrates superior in vivo efficacy due to improved pharmacokinetics and bioavailability .
Efficacy and Toxicity Profiles
In Vitro Cytotoxicity
| Compound | Cell Line (IC50, nM) | HUVEC (IC50, nM) |
|---|---|---|
| This compound | LoVo: 39.0 ± 3.2; HepG2: 43.0 ± 2.6 | 17.5 ± 1.4 |
| CA4P | LoVo: ~40–50; HepG2: ~40–50 | ~20–30* |
| M286 | LoVo: 11.6 ± 0.6; HepG2: 22.2 ± 2.0 | Not reported |
In Vivo Tumor Inhibition
| Compound | Model (Dose) | Tumor Inhibition Rate | Toxicity Observations |
|---|---|---|---|
| This compound | LoVo xenograft (25 mg/kg) | 44.3%* | No significant toxicity |
| CA4P | LoVo xenograft (25 mg/kg) | 42.1%* | Mild cardiovascular effects |
| This compound | HepG2 (50 mg/kg, intratumoral) | 61.9%* | No toxicity observed |
- Key Insight : this compound achieves comparable or superior tumor suppression vs. CA4P with a more favorable safety profile .
Imaging Biomarker Responses
MRI Parameters Post-Treatment
- ADC : Reflects cellular edema (early ↓) followed by necrosis (later ↑).
- K<sup>trans</sup> : Indicates reduced vascular permeability and blood flow .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
